N4-(3-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic aromatic core with substitutions at the N⁴ and N⁶ positions. The 3-fluorophenyl group at N⁴ and the branched 2-methylpropyl (isobutyl) group at N⁶ distinguish it from analogs. Such substitutions are critical for modulating solubility, binding affinity, and metabolic stability in drug discovery contexts .
Properties
IUPAC Name |
4-N-(3-fluorophenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6/c1-14(2)12-23-21-26-19(25-16-8-6-7-15(22)11-16)18-13-24-28(20(18)27-21)17-9-4-3-5-10-17/h3-11,13-14H,12H2,1-2H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNRYQGRWDECRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N4-(3-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 3-fluorophenyl and 2-methylpropyl groups through nucleophilic substitution reactions.
Final coupling: Coupling of the phenyl group to the core structure using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
N4-(3-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrazolo[3,4-d]pyrimidine core.
Coupling reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various aryl or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to N4-(3-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have been identified as inhibitors of the vascular endothelial growth factor receptor (VEGFR). This inhibition is crucial for preventing angiogenesis in tumors, thereby hindering tumor growth and metastasis. In a study involving various substituted pyrazolo compounds, it was found that specific modifications enhanced their potency as VEGFR inhibitors .
JNK Inhibition
The compound has also been studied for its ability to inhibit c-Jun N-terminal kinase (JNK), which is involved in various cellular processes including apoptosis and inflammation. Inhibiting JNK can have therapeutic implications for diseases such as cancer and neurodegenerative disorders .
Synthetic Pathways
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions to yield the desired pyrazolo compound. The synthetic route often includes the use of catalysts and specific solvents to optimize yield and purity.
Characterization Techniques
Characterization of the synthesized compound is performed using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and dynamics.
- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
- Infrared Spectroscopy (FT-IR) : Identifies functional groups present in the compound.
Molecular Docking Simulations
Computational methods such as molecular docking simulations have been used to predict the binding affinity of this compound with various biological targets. These studies utilize software tools that simulate interactions at the molecular level, providing insights into the compound's potential efficacy as a therapeutic agent .
Density Functional Theory (DFT) Analysis
Density Functional Theory calculations have been employed to evaluate the electronic properties of the compound. These analyses help in understanding charge distributions, frontier orbital energies, and other electronic characteristics that are crucial for predicting biological activity .
Mechanism of Action
The mechanism of action of N4-(3-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets :
Molecular targets: Primarily targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Pathways involved: Inhibition of CDKs leads to cell cycle arrest, preventing the proliferation of cancer cells. The compound may also interact with other signaling pathways involved in inflammation and neuroprotection.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Table 1: Key Properties of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations :
- Halogen vs. Methoxy Substitutions : The 3-fluorophenyl group (electron-withdrawing) in the target compound contrasts with methoxyphenyl (electron-donating) groups in , which may alter π-π stacking interactions and bioavailability.
- Solubility : The ethyl-substituted analog in exhibits low solubility (0.5 μg/mL), suggesting that bulky N⁶ groups (e.g., 2-methylpropyl) could further reduce solubility.
Biological Activity
N4-(3-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Compound Overview
- Molecular Formula : C19H22F N6
- Molecular Weight : 335.41 g/mol
- Structure : The compound features a fused pyrazole and pyrimidine ring system with significant substituents that enhance its biological reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Starting Materials : Utilizing appropriate aromatic amines and hydrazines.
- Reagents : Employing reagents such as benzoyl chloride and sodium hydride.
- Advanced Techniques : Microwave-assisted synthesis or flow chemistry to enhance efficiency.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . For instance:
- Src Kinase Inhibition : A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for Src kinase inhibitory activities. Compounds demonstrated significant inhibition with varying IC50 values, indicating their potential as anticancer agents .
- EGFR Inhibition : Other derivatives from this family have shown promising results as epidermal growth factor receptor inhibitors (EGFRIs). Specifically, compounds exhibited potent anti-proliferative activities against cancer cell lines such as A549 and HCT-116, with one derivative achieving an IC50 value of 0.016 µM against wild-type EGFR .
The mechanism by which this compound exerts its biological effects may involve:
- Cell Cycle Arrest : Induction of apoptosis and arresting the cell cycle at specific phases (S and G2/M) have been reported in related compounds.
- BAX/Bcl-2 Ratio Increase : Enhancing the BAX/Bcl-2 ratio is indicative of pro-apoptotic activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of fluorinated aromatic systems and branched alkyl chains improves solubility and selective interaction with protein targets while potentially minimizing off-target effects.
| Compound | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 12b | Pyrazolo[3,4-d]pyrimidine scaffold | EGFR Inhibition | 0.016 (WT), 0.236 (T790M) |
| 10c | N-substituted phenyl groups | Src Kinase Inhibition | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
